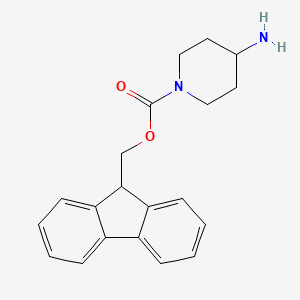

(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate

Description

(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate is a fluorenylmethyloxycarbonyl (Fmoc)-protected piperidine derivative widely used in organic synthesis and pharmaceutical research. The Fmoc group serves as a temporary protective group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine in DMF) . This compound features a 4-aminopiperidine core, a structure frequently exploited in drug discovery due to its conformational flexibility and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 4-aminopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c21-14-9-11-22(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVPAEDBIDOOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate typically involves the reaction of 4-aminopiperidine with (9H-Fluoren-9-yl)methyl chloroformate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and receptor-ligand interactions .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting the central nervous system .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization agents .

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Solubility : The azido derivative (3ac) exists as an oil, contrasting with the solid-state analogs, likely due to increased hydrophobicity from tert-butoxycarbonyl groups .

- Reactivity: The 4-oxo analog (compound 11) undergoes nucleophilic attacks at the ketone group, enabling further functionalization, whereas the 4-amino group in the target compound supports amide bond formation .

Physicochemical and Spectral Data Comparison

Notes:

- The target compound’s amino group introduces basicity (pKa ~10), impacting solubility in acidic buffers .

- The 4-oxo analog’s ketone group is confirmed via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Commercial Availability and Industrial Relevance

- Catalog Availability : Derivatives like 4-hydroxypiperidine-Fmoc (CAS 351184-42-4) and 4-oxopiperidine-Fmoc (CAS 204376-55-6) are commercially available from suppliers like GLPBIO and ABChem, priced at $50–100 per gram .

- Scale-Up Challenges : Halogenated analogs require stringent control of reaction conditions to avoid side reactions, increasing production costs .

Biological Activity

(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate is a synthetic compound with significant potential in biological research and drug development. Its unique structure allows it to interact with various biological macromolecules, making it a valuable tool for studying enzyme mechanisms and receptor-ligand interactions. This article explores its biological activity, synthesis, and potential applications in medicine.

- Molecular Formula : C20H23ClN2O2

- Molecular Weight : 358.86 g/mol

- CAS Number : 811841-89-1

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The fluorenyl group enhances hydrophobic interactions, while the piperidine ring can form hydrogen bonds with amino acid residues in target proteins. This dual interaction mechanism modulates the activity of various biological pathways, leading to diverse pharmacological effects.

1. Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has been used as a probe to study the mechanisms of enzyme action, particularly in systems related to neurotransmitter regulation.

2. Receptor Interactions

This compound has shown promise in modulating receptor activities, particularly those associated with the central nervous system. Its structural features allow it to interact selectively with neurotransmitter receptors, potentially leading to therapeutic applications in treating neurological disorders .

Table 1: Summary of Biological Activity Studies

Case Study: Neuropharmacological Effects

A study explored the effects of this compound on anxiety-like behavior in rodent models. The compound was administered at varying doses, revealing dose-dependent anxiolytic effects. Behavioral assays indicated that the compound significantly reduced anxiety levels compared to control groups, highlighting its potential as a therapeutic agent for anxiety disorders.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 4-aminopiperidine with (9H-Fluoren-9-yl)methyl chloroformate under inert conditions. This method ensures high yields and purity, making it suitable for both laboratory and industrial applications .

Q & A

Q. What are the recommended methods for synthesizing and purifying (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate?

The synthesis typically involves coupling fluorenylmethoxycarbonyl (Fmoc)-protected intermediates with amine derivatives. For example:

- Step 1 : React Fmoc-Cl with 4-aminopiperidine in dimethylformamide (DMF) under inert atmosphere.

- Step 2 : Use coupling reagents like HATU to facilitate carbamate bond formation .

- Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC is recommended to achieve >97% purity .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- First Aid :

- Toxicological Note : Limited toxicological data exist; assume acute toxicity and handle in a fume hood .

Q. How can the compound be characterized to confirm its structural identity?

- NMR Spectroscopy : Analyze and spectra for Fmoc group signals (δ ~7.3–7.8 ppm for aromatic protons) and piperidine ring protons (δ ~1.5–3.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] for CHNO: 337.15) .

- HPLC : Use a C18 column (acetonitrile/water gradient) to verify purity .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity with enzymes (e.g., proteases). Focus on the Fmoc group’s aromatic stacking and piperidine’s hydrogen-bonding potential .

- MD Simulations : Simulate stability in aqueous buffers (e.g., PBS) to assess conformational changes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported reaction yields for derivatives?

- Controlled Variables : Standardize solvent (DMF vs. THF), temperature (0°C vs. RT), and coupling reagent (HATU vs. DCC) .

- Yield Optimization :

- Use anhydrous conditions to prevent hydrolysis of the Fmoc group .

- Monitor reaction progress via TLC (R ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How does the compound’s stability vary under different storage conditions?

Q. What analytical techniques differentiate this compound from structurally similar analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.